molecular formula C17H16ClN5O2 B2932386 5-amino-N-benzyl-1-(4-chloro-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 953849-47-3

5-amino-N-benzyl-1-(4-chloro-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2932386
CAS No.: 953849-47-3
M. Wt: 357.8
InChI Key: WSZVILRRJIABEY-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-(4-chloro-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with an amino group, a benzyl group, and a 4-chloro-3-methoxyphenyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-N-benzyl-1-(4-chloro-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, 4-chloro-3-methoxyphenyl azide can react with a suitable alkyne under copper-catalyzed conditions to form the triazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reduction reactions.

    Benzylation: The benzyl group can be added through a nucleophilic substitution reaction using benzyl chloride in the presence of a base.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the triazole derivative with an appropriate amine under amide coupling conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for the cycloaddition step and employing automated systems for purification and isolation of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazole derivatives.

Chemistry:

  • Used as a building block for synthesizing more complex molecules.
  • Studied for its reactivity and potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Potential use as a probe in biochemical assays due to its unique structure.

Medicine:

  • Explored for its potential as an anticancer agent.
  • Studied for its ability to inhibit specific enzymes or receptors.

Industry:

  • Used in the development of new materials with specific properties.
  • Potential applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-1-(4-chloro-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the modulation of biological pathways.

Comparison with Similar Compounds

    1,2,3-Triazole Derivatives: Compounds like 1-benzyl-4-phenyl-1H-1,2,3-triazole share a similar core structure but differ in their substituents.

    Benzylated Triazoles: Compounds such as N-benzyl-1H-1,2,3-triazole-4-carboxamide.

Uniqueness:

  • The presence of the 4-chloro-3-methoxyphenyl group and the amino group at specific positions on the triazole ring makes this compound unique.
  • Its specific substitution pattern may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.

This detailed overview should provide a comprehensive understanding of 5-amino-N-benzyl-1-(4-chloro-3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-amino-N-benzyl-1-(4-chloro-3-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2/c1-25-14-9-12(7-8-13(14)18)23-16(19)15(21-22-23)17(24)20-10-11-5-3-2-4-6-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZVILRRJIABEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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